molecular formula C12H11NO2 B6413790 5-Hydroxy-2-(3-methoxyphenyl)pyridine, 95% CAS No. 1255637-25-2

5-Hydroxy-2-(3-methoxyphenyl)pyridine, 95%

Cat. No. B6413790
CAS RN: 1255637-25-2
M. Wt: 201.22 g/mol
InChI Key: JDTASFXMZJGDHU-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(3-methoxyphenyl)pyridine, or 5-OH-MP, is a chemical compound that is widely used in scientific research. It is a colorless solid with a molecular weight of 162.2 g/mol and a melting point of 117-118 °C. 5-OH-MP is a derivative of pyridine, a heterocyclic aromatic compound found in many organic compounds. 5-OH-MP has a wide range of applications in scientific research, including as a reagent for synthesis, as a catalyst, and as a biochemical and physiological effector.

Mechanism of Action

The mechanism of action of 5-OH-MP is not well understood. However, it is believed that 5-OH-MP binds to the active sites of enzymes, receptors, and other proteins and modulates their activity. 5-OH-MP may also interact with other molecules, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
5-OH-MP has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins. In particular, 5-OH-MP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. 5-OH-MP has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-OH-MP has also been found to modulate the activity of the serotonin transporter, which is involved in the reuptake of the neurotransmitter serotonin.

Advantages and Limitations for Lab Experiments

The use of 5-OH-MP in lab experiments has several advantages. It is a relatively inexpensive reagent, and the reaction conditions for its synthesis are mild. 5-OH-MP is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 5-OH-MP in lab experiments is that its mechanism of action is not well understood. Therefore, it is difficult to predict the effects of 5-OH-MP on enzymes, receptors, and other proteins.

Future Directions

The future of 5-OH-MP research is promising. Future research could focus on elucidating the mechanism of action of 5-OH-MP and further exploring its biochemical and physiological effects. Additionally, research could be conducted to explore the potential therapeutic applications of 5-OH-MP, such as its use as an anti-inflammatory or an antidepressant. Finally, research could be conducted to explore the potential toxicity of 5-OH-MP and to develop methods for its safe and effective use in lab experiments.

Synthesis Methods

5-OH-MP can be synthesized from pyridine and 3-methoxyphenol. This reaction is typically performed in aqueous solution with a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction. The reaction is typically carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.

Scientific Research Applications

5-OH-MP has a wide range of applications in scientific research. It is commonly used as a reagent for synthesis, as a catalyst, and as a biochemical and physiological effector. 5-OH-MP is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, such as pyridines, amines, and carboxylic acids. 5-OH-MP is also used as a catalyst in a variety of reactions, such as the Friedel-Crafts alkylation of aromatic compounds. 5-OH-MP is also used as a biochemical and physiological effector, as it has been found to modulate the activity of enzymes, receptors, and other proteins.

properties

IUPAC Name

6-(3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTASFXMZJGDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692467
Record name 6-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenyl)pyridin-3-ol

CAS RN

1255637-25-2
Record name 6-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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